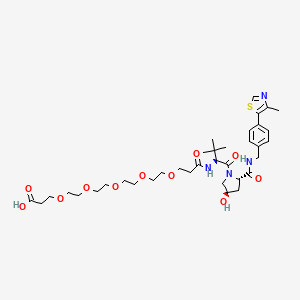
(S,R,S)-Ahpc-peg5-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(S,R,S)-Ahpc-peg5-cooh” is a complex organic molecule. The “S,R,S” notation likely refers to the stereochemistry of the molecule, indicating the configuration of chiral centers . “Ahpc” could be an abbreviation for a specific chemical group, and “peg5” suggests the presence of a polyethylene glycol unit with five repeating units. “cooh” is a carboxylic acid group.
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by the arrangement and connectivity of its atoms. The “S,R,S” notation suggests the presence of chiral centers, which are carbon atoms bonded to four different groups .Chemical Reactions Analysis
The reactivity of “this compound” would depend on its functional groups. For instance, the carboxylic acid group (“cooh”) is typically reactive and can participate in various reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the molecular structure of “this compound”. Stereoisomers, like those indicated by “S,R,S”, can have different physical properties .Wissenschaftliche Forschungsanwendungen
PEGylation in Biotechnology
Polyethylene glycol (PEG) modification, known as PEGylation, is crucial for enhancing the therapeutic potential of peptides and proteins. PEGylation improves the bioavailability and stability of macromolecules by shielding them from proteolytic enzymes and the immune system, thereby extending their circulation time in the body. This process involves attaching PEG chains to peptides or proteins, which can significantly alter their pharmacokinetics and biodistribution, making them more effective in various biomedical applications (Roberts, Bentley, & Harris, 2002).
Nanoparticle Research and Drug Delivery
Surface modification of nanoparticles with PEG or carboxyl groups significantly influences their biodistribution, clearance, and organ deposition. For instance, PEGylated silica nanoparticles exhibit prolonged blood circulation and reduced uptake by the reticuloendothelial system compared to those modified with other groups, making them ideal for drug delivery and imaging applications (He et al., 2008).
Nanoparticle-Aptamer Bioconjugates for Targeted Therapy
The synthesis of bioconjugates combining nanoparticles and aptamers presents a novel approach for targeted drug delivery to specific cells, such as cancer cells. By using poly(lactic acid)-block-polyethylene glycol (PEG) copolymers with terminal carboxylic acid groups, researchers can create nanoparticles that selectively bind to and are internalized by target cells, demonstrating the potential for precise therapeutic targeting (Farokhzad et al., 2004).
Enhancing Quantum Dots for Biomedical Applications
Modular ligands based on PEG with functional terminal groups have been developed to enhance the water-solubility, stability, and biocompatibility of quantum dots (QDs). This approach allows for the creation of homogeneous QD solutions that are stable over time and a wide pH range, facilitating their use in biological assays, cellular imaging, and potentially in vivo diagnostic and therapeutic applications (Susumu et al., 2007).
Brain Tissue Penetration with PEG-Coated Nanoparticles
Studies have shown that nanoparticles coated with a dense layer of PEG can penetrate brain tissue more effectively than those with other coatings. This finding challenges previous assumptions about particle size limitations in drug delivery to the brain, opening new avenues for treating neurological diseases with nanoparticle-mediated therapies (Nance et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on “(S,R,S)-Ahpc-peg5-cooh” could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity under various conditions, and exploring potential uses in fields like medicine or materials science .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N4O11S/c1-25-32(52-24-38-25)27-7-5-26(6-8-27)22-37-34(45)29-21-28(41)23-40(29)35(46)33(36(2,3)4)39-30(42)9-11-47-13-15-49-17-19-51-20-18-50-16-14-48-12-10-31(43)44/h5-8,24,28-29,33,41H,9-23H2,1-4H3,(H,37,45)(H,39,42)(H,43,44)/t28-,29+,33-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOJYEPMGKGKQV-ZLWRCJDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N4O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

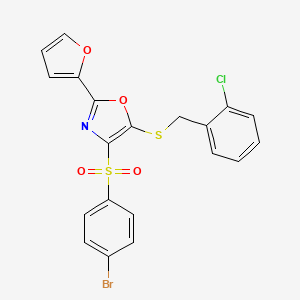

![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)
![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)
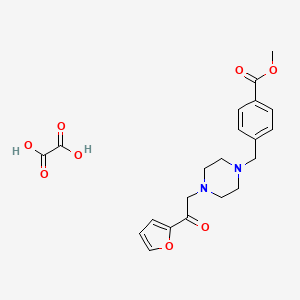
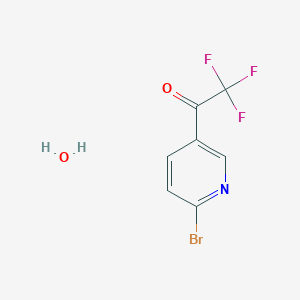

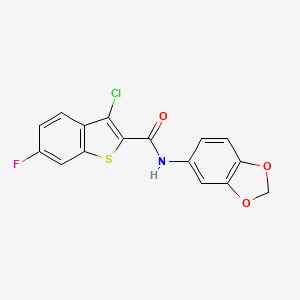
![3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835099.png)

![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)
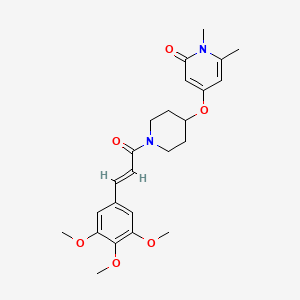
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
